molecular formula C14H17NO4 B8506005 methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate

methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate

Cat. No.: B8506005
M. Wt: 263.29 g/mol
InChI Key: WUNQNTNHLASUAT-UHFFFAOYSA-N
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Description

methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with various functional groups attached, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core, which can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Functional Group Modifications: Subsequent steps involve the introduction of the propan-2-yloxy group and the carboxylate ester. This can be done through selective alkylation and esterification reactions.

    Oxidation: The final step involves the oxidation of the tetrahydroisoquinoline to introduce the oxo group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy or aryloxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or aryloxides are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkoxylated, or further oxidized isoquinoline derivatives.

Scientific Research Applications

methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate

InChI

InChI=1S/C14H17NO4/c1-8(2)19-9-6-11-10(4-5-15-13(11)16)12(7-9)14(17)18-3/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

WUNQNTNHLASUAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(CCNC2=O)C(=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl 2-(cyanomethyl)-5-(propan-2-yloxy)benzene-1,3-dicarboxylate (Cpd D, 1.04 g, 3.57 mmol) and cobalt (II) chloride hexahydrate (2.56 g, 10.7 mmol) were dissolved in MeOH (60 mL) and cooled in an ice bath. NaBH4 (853 mg, 21.4 mmol) was added portionwise and the reaction mixture was stirred at 0° C. for 0.5 hours. To the reaction mixture was added NH4Cl (sat., aq., 25 mL), H2O (25 mL), and EtOAc (50 mL). The solution was allowed to sit at room temperature overnight. The residual solids were filtered and the aqueous layer was extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine (1×50 mL), dried over sodium sulfate, concentrated under vacuum, and purified by column chromatography (0-60%, EtOAc/heptanes) to afford methyl 1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (Cpd E, 644 mg, 69% yield) as a white solid. 1H NMR (400 MHz, chloroform-d) δ 1.35 (s, 3H) 1.36 (s, 3H) 3.35 (t, J=6.57 Hz, 2H) 3.52 (td, J=6.57, 3.03 Hz, 2H) 3.91 (s, 3H) 4.61-4.72 (m, 1H) 5.91 (br. s., 1H) 7.62 (d, J=3.03 Hz, 1H) 7.83 (d, J=3.03 Hz, 1H); MS 264.1 [M+H].
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
catalyst
Reaction Step One
Name
Quantity
853 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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